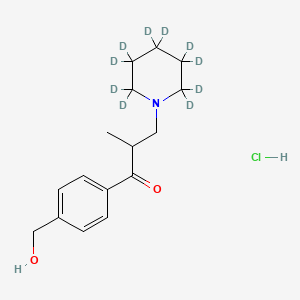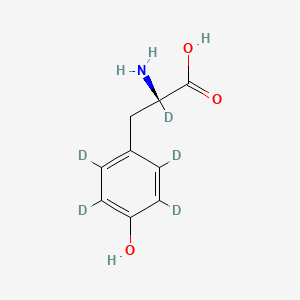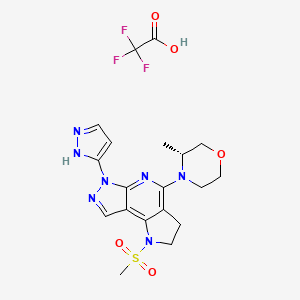
Atr-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atr-IN-18 is an orally active inhibitor of ataxia telangiectasia and Rad3-related kinase, with an inhibitory concentration (IC50) of 0.69 nanomolar. This compound has demonstrated significant anti-proliferative effects in LoVo cells, with an IC50 of 37.34 nanomolar, and has shown promising anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-18 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Atr-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides are used, usually in polar aprotic solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Atr-IN-18 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related kinase and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate its anti-proliferative and anti-tumor activities, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for treating cancers with defects in the DNA damage response pathway.
Industry: Utilized in the development of new drugs targeting ataxia telangiectasia and Rad3-related kinase, contributing to the advancement of targeted cancer therapies.
Mechanism of Action
Atr-IN-18 exerts its effects by inhibiting ataxia telangiectasia and Rad3-related kinase, a key player in the DNA damage response pathway. This inhibition prevents the phosphorylation of downstream substrates such as checkpoint kinase 1, leading to cell cycle arrest and apoptosis in cancer cells with defective DNA repair mechanisms . The molecular targets and pathways involved include the stabilization of replication forks and the prevention of DNA damage repair, making it particularly effective against tumors with high replication stress .
Comparison with Similar Compounds
Similar Compounds
AZD6738 (Ceralasertib): Another potent inhibitor of ataxia telangiectasia and Rad3-related kinase, with similar anti-tumor activity and mechanism of action.
Uniqueness
Atr-IN-18 is unique due to its high potency and selectivity for ataxia telangiectasia and Rad3-related kinase, with an IC50 of 0.69 nanomolar. Its ability to induce cell cycle arrest and apoptosis in cancer cells with defective DNA repair mechanisms makes it a promising candidate for targeted cancer therapy. Additionally, its oral bioavailability and favorable pharmacokinetic properties enhance its potential for clinical use.
Properties
Molecular Formula |
C19H22F3N7O5S |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[3-methylsulfonyl-10-(1H-pyrazol-5-yl)-3,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-7-yl]morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H21N7O3S.C2HF3O2/c1-11-10-27-8-7-22(11)16-12-4-6-23(28(2,25)26)15(12)13-9-19-24(17(13)20-16)14-3-5-18-21-14;3-2(4,5)1(6)7/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,18,21);(H,6,7)/t11-;/m1./s1 |
InChI Key |
JJRBAXQOFLQKDM-RFVHGSKJSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







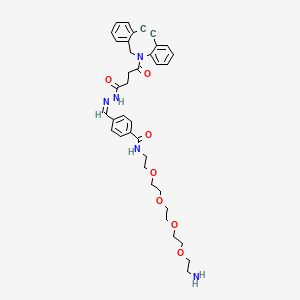
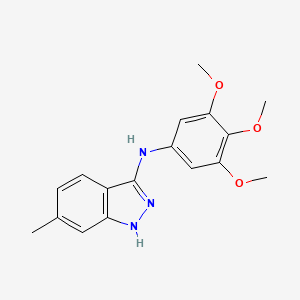

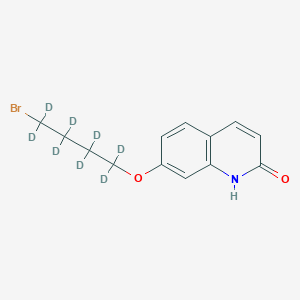


![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
